N-(2-oxoethyl)formamide
Description
N-(2-Oxoethyl)formamide is an organic compound characterized by a formamide group (-NHCHO) attached to a 2-oxoethyl moiety (CH₂-C=O). For instance, compounds like N-[2-[(2-Chlorophenyl)amino]-2-oxoethyl]-1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-carboxamide () and N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs () share the 2-oxoethyl backbone, which is critical for their reactivity and biological activity. The 2-oxoethyl group introduces a ketone functionality, enhancing electrophilicity and enabling nucleophilic additions or condensations, as seen in synthetic pathways across multiple studies .
Properties
Molecular Formula |
C3H5NO2 |
|---|---|
Molecular Weight |
87.08 g/mol |
IUPAC Name |
N-(2-oxoethyl)formamide |
InChI |
InChI=1S/C3H5NO2/c5-2-1-4-3-6/h2-3H,1H2,(H,4,6) |
InChI Key |
HQJXAPWUFPJMDL-UHFFFAOYSA-N |
Canonical SMILES |
C(C=O)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-oxoethyl)formamide can be synthesized through several methods. One common approach involves the reaction of formamide with ethyl formate in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst promoting the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using optimized reaction conditions to ensure high yield and purity. The process often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxoethyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Scientific Research Applications
N-(2-oxoethyl)formamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which N-(2-oxoethyl)formamide exerts its effects involves interactions with specific molecular targets. The formyl group can participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(Substituted Phenyl)formamides
Compounds like N-(4-Methylphenyl)formamide () and N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide () retain the formamide core but vary in substituents. The crystal structures of these analogs show planar amide bonds (C=O: ~1.22 Å, C–N: ~1.36 Å), consistent with minimal resonance delocalization .
N-(2-Oxoethyl)carboxamides
and describe compounds with a 2-oxoethyl group linked to carboxamide (e.g., benzamide or piperazine-carboxamide). These structures exhibit enhanced hydrogen-bonding capacity due to the combined presence of amide and ketone groups, which may influence their solubility and biological interactions .
Key Observations :
- N-(2-Oxoethyl) derivatives often employ coupling agents like EDC/HOBt or HATU for amide bond formation, yielding high purity products .
- Substituted phenylformamides show moderate-to-high yields but require recrystallization for purification .
Physicochemical Properties
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
